1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-
Description
This compound is a pyrazole derivative featuring a substituted phenyl group with a 1,2,5-thiadiazolidinone ring containing sulfone (dioxido) and ketone (oxo) functionalities. The structural complexity arises from the integration of a nitrile-containing butanenitrile chain at the pyrazole’s 1-position, which may enhance its reactivity or biological interactions.
Properties
Molecular Formula |
C15H15N5O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[4-[4-hydroxy-3-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)phenyl]pyrazol-1-yl]butanenitrile |
InChI |
InChI=1S/C15H15N5O4S/c16-5-1-2-6-19-9-12(8-17-19)11-3-4-14(21)13(7-11)20-10-15(22)18-25(20,23)24/h3-4,7-9,21H,1-2,6,10H2,(H,18,22) |
InChI Key |
IZMXHZGMYGCQOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NS(=O)(=O)N1C2=C(C=CC(=C2)C3=CN(N=C3)CCCC#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Core Heterocyclic Rings: The target compound contains a 1,2,5-thiadiazolidinone ring (with sulfone and ketone groups), whereas analogs in the literature often feature 1,3,4-thiadiazole rings (e.g., compounds synthesized from methyl hydrazinecarbodithioate) .
Substituent Effects :
- The 4-hydroxyphenyl group in the target compound contrasts with the 4-nitrophenyl substituents in many analogs (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives). Nitro groups typically enhance antimicrobial activity by promoting electron withdrawal, whereas hydroxyl groups may favor solubility or antioxidant effects .
Functional Chains: The butanenitrile chain in the target compound introduces steric bulk and nitrile reactivity, which may differ from the methyl or ethylidene chains in analogs.
Data Table: Antimicrobial Activity of Comparable Compounds
Research Implications and Limitations
The antimicrobial superiority of nitro-substituted analogs highlights the importance of electron-withdrawing groups, but hydroxyl and nitrile functionalities may offer alternative mechanisms (e.g., redox modulation or covalent binding). Further studies should prioritize synthesizing and testing the target compound using standardized protocols to validate its pharmacological profile.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|
| Cyclization | Ethanol, reflux, 2 h | 69–72 | Recrystallization (DMF/EtOH) | |
| Reduction | NaBH₄, absolute ethanol, 4 h | 81.5 | Ethanol/water recrystallization |
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Answer:
- 1H/13C NMR : Assigns aromatic protons (δ 7.0–8.3 ppm) and carbonyl groups (δ 165–175 ppm). Pyrazole and thiadiazolidinone rings show distinct splitting patterns .
- IR : Confirms C=O (1692 cm⁻¹), S=O (1237 cm⁻¹), and O-H (3450 cm⁻¹) stretches .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings and heterocyclic moieties, critical for confirming stereoelectronic effects .
Basic: Which in vitro assays are typically used to evaluate biological activity?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Antitumor : MTT assay (IC₅₀ values in cancer cell lines, e.g., HeLa, MCF-7) .
- Antioxidant : DPPH radical scavenging (EC₅₀ reported at 10–50 µM) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents on the phenyl ring enhance antimicrobial potency by 2–4-fold .
- Hydroxyl Positioning : The 4-hydroxyphenyl group is critical for hydrogen bonding with biological targets (e.g., enzymes) .
- Heterocycle Hybridization : Hybridizing pyrazole with thiadiazolidinone improves solubility and bioavailability .
Q. Table 2: SAR Trends in Analogues
| Modification | Biological Impact | Mechanism Hypothesis | Reference |
|---|---|---|---|
| 4-Fluorophenyl | ↑ Antitumor activity (IC₅₀ ↓ 30%) | Enhanced DNA intercalation | |
| Methoxy substitution | ↓ Cytotoxicity | Reduced membrane permeability |
Advanced: How can contradictory data between in vitro and in vivo studies be resolved?
Answer: Methodological discrepancies often arise from:
- Bioavailability : In vivo models account for metabolic degradation (e.g., cytochrome P450), unlike in vitro assays .
- Dosing Regimens : Adjusting administration frequency (e.g., q.d. vs. b.i.d.) improves efficacy correlation .
- Controls : Use positive controls (e.g., doxorubicin for antitumor assays) and normalize data to protein binding .
Advanced: What hybrid computational-experimental approaches validate mechanistic hypotheses?
Answer:
- Molecular Docking : Predicts binding affinity to targets (e.g., COX-2, EGFR) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, RMSD < 2 Å) .
- QSAR Models : Relate logP and polar surface area to antimicrobial activity (R² > 0.85) .
Advanced: What strategies address solubility challenges in formulation?
Answer:
- Prodrug Design : Introduce phosphate esters at the hydroxyl group for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance aqueous dispersion .
- Co-Crystallization : Use succinic acid as a co-former to improve dissolution rate by 3× .
Advanced: How can researchers optimize reaction yields while minimizing byproducts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
